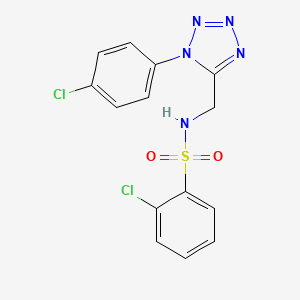

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications

Structural Analysis and Molecular Docking

The compound and its derivatives have been a subject of structural analysis using techniques like X-ray crystallography, revealing detailed information about cell dimensions, molecular structure, and refinement parameters. Such analyses are crucial for understanding the physical and chemical properties of the compound. Moreover, molecular docking studies have been conducted to comprehend the orientation and interaction of the molecule within the active sites of specific enzymes, such as cyclooxygenase-2, which is significant for developing inhibitors and understanding the compound's potential biological interactions (Al-Hourani et al., 2015).

Photophysical and Photochemical Properties

Certain derivatives of this compound have been found to exhibit photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them potentially useful in applications like photodynamic therapy for treating cancer. The properties of these derivatives have been described in detail, including their absorption and fluorescence characteristics, which are fundamental for their application in medical therapies (Pişkin et al., 2020).

Anticancer Activity

Several studies have synthesized and evaluated the in vitro antitumor activity of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide derivatives. These studies provide insights into the structure-activity relationships and have identified specific derivatives that exhibit remarkable activity and selectivity toward various cancer cell lines. Such research is instrumental in the ongoing quest to develop more effective anticancer drugs (Sławiński & Brzozowski, 2006); (Karakuş et al., 2018); (Sławiński et al., 2012).

Hydrogen Bonding and Molecular Structure

The understanding of hydrogen bonding patterns and molecular structure is crucial in medicinal chemistry. Research has shown how the sulfonamide groups in these compounds are hydrogen bonded via the N and O atoms, forming chains of molecules, which is significant for understanding their reactivity and interaction with biological molecules (Siddiqui et al., 2008); (Gowda et al., 2008); (Bats et al., 2001).

QSAR Studies and Molecular Docking

Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking provide insights into the interaction of compounds with biological targets, aiding in the design of more potent and selective drugs. Compounds have been analyzed for their cytotoxic activity, and predictive models have been developed to better understand their interactions with specific proteins, which is invaluable for drug development (Tomorowicz et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJSIQRWQLOCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)